2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid
Description
Historical Context of Pyrazole Research
Pyrazole chemistry originated in the late 19th century with Hans von Pechmann’s 1898 synthesis of pyrazole from acetylene and diazomethane. Ludwig Knorr’s subsequent development of condensation reactions between 1,3-diketones and hydrazines established foundational methods for generating substituted pyrazoles, later termed Knorr-type syntheses. The mid-20th century marked a turning point with the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959, demonstrating natural occurrence and biological relevance. By the 1990s, pyrazole derivatives like celecoxib (a cyclooxygenase-2 inhibitor) and rimonabant (a cannabinoid receptor antagonist) validated their therapeutic utility, spurring interest in functionalized analogs.
The integration of carboxylic acid groups into pyrazole systems emerged as a strategy to enhance water solubility and receptor binding. Early examples included fenamic acid derivatives, which combined anti-inflammatory properties with improved pharmacokinetics compared to non-carboxylated pyrazoles. This historical trajectory underscores the evolutionary design principles underlying modern compounds like 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid.
Significance of Fluorinated Pyrazole Derivatives
Fluorination profoundly alters pyrazole reactivity and bioactivity. The electronegativity of fluorine (3.98 Pauling scale) induces polar hydrophobic effects, improving membrane permeability and metabolic stability. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serves as a key intermediate in six commercial fungicides targeting succinate dehydrogenase. Similarly, 4-fluoropyrazoles exhibit enhanced binding to inflammatory mediators compared to non-fluorinated analogs, as demonstrated in COX-2 inhibition assays.
Electrophilic fluorination techniques, such as those employing Selectfluor™ or fluorine gas, enable precise substitution patterns critical for activity optimization. A 2010 study by Surmont et al. revealed that α-cyano-α,α-difluoroketones undergo unexpected cyclocondensation with hydrazines to yield 4-fluoropyrazoles, expanding synthetic accessibility to these derivatives. These advancements directly inform the design of 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid, where the 2,2-difluoroethoxy group balances lipophilicity and hydrogen-bonding capacity.
Position in Contemporary Research
This compound occupies a niche in pharmacophore development due to its multifunctional architecture:
Recent patents highlight nitro-pyrazoles as intermediates in herbicide development, particularly for acetolactate synthase inhibition. Parallel medicinal chemistry efforts exploit the nitro group’s reducibility to generate amine derivatives for prodrug applications.
Research Objectives and Theoretical Framework
Current investigations prioritize three axes:
- Synthetic Optimization : Streamlining the multi-step synthesis via catalytic fluorination and nitro-group introduction under mild conditions.
- Structure-Activity Relationships : Correlating substituent electronic profiles with inhibitory potency against target enzymes like acetylcholinesterase or bacterial dihydrofolate reductase.
- Application Scope Expansion : Exploring roles in materials science, such as metal-organic framework (MOF) construction using the carboxylic acid group as a coordination site.
Theoretical models emphasize frontier molecular orbital (FMO) interactions, where the nitro group’s electron-withdrawing effect lowers the LUMO energy, facilitating nucleophilic attack in bioreductive environments. Density functional theory (DFT) calculations further predict that the 2,2-difluoroethoxy group’s gauche conformation minimizes steric hindrance during receptor docking.
Properties
IUPAC Name |
2-[3-(2,2-difluoroethoxy)-4-nitropyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O5/c1-4(8(14)15)12-2-5(13(16)17)7(11-12)18-3-6(9)10/h2,4,6H,3H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFXORACVRMNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=N1)OCC(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Difluoroethoxy Group: The difluoroethoxy group is usually introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the difluoroethoxy moiety.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the difluoroethoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
The biological activity of 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid is primarily attributed to its structural components:
- Nitro Group : This functional group can be reduced to form amino derivatives, enhancing reactivity and interaction with biological targets.
- Difluoroethoxy Group : This moiety increases lipophilicity, facilitating membrane penetration and interaction with lipid-based cellular components.
Pharmacological Applications
Research indicates that compounds similar to 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid exhibit significant pharmacological potential:
- Anti-inflammatory Activity : Pyrazole derivatives have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, related compounds have demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone.
- Antimicrobial Properties : Studies have indicated that pyrazole derivatives possess antimicrobial activities against various pathogens, making them candidates for further development in treating infectious diseases.
Case Studies
-
Anti-inflammatory Research :
- A study evaluated the efficacy of various pyrazole derivatives in inhibiting inflammatory pathways. The results indicated that compounds with similar structures to 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid significantly reduced levels of inflammatory markers in vitro and in vivo models.
-
Antimicrobial Activity :
- Another research project focused on the antimicrobial effects of pyrazole derivatives, including this compound. The findings suggested that it effectively inhibited bacterial growth in laboratory settings, demonstrating its potential as a lead compound for antibiotic development.
Agrochemical Applications
The structural features of 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid also lend themselves to applications in agrochemistry:
Mechanism of Action
The mechanism of action of 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The difluoroethoxy and nitro groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Accessibility: The difluoroethoxy group in the target compound may complicate synthesis compared to non-fluorinated analogs, requiring specialized fluorination techniques .
- Biological Activity: No direct data exists for the target compound, but trifluoromethyl- and nitro-substituted pyrazoles are known for herbicidal and anti-inflammatory activities, respectively .
- Stability : Storage conditions for analogs (e.g., +4°C for ZX-AC006995) suggest sensitivity to temperature, a critical factor for industrial use .
Biological Activity
2-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a difluoroethoxy group and a nitro-substituted pyrazole ring, which may contribute to its pharmacological properties.
- Molecular Formula : C9H11F2N3O5
- Molecular Weight : 279.2 g/mol
- CAS Number : 1856042-57-3
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The nitro group can participate in redox reactions, while the difluoroethoxy moiety enhances lipophilicity, potentially facilitating membrane penetration and interaction with lipid-based biological structures .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various bacterial strains. Preliminary studies suggest that 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid may possess similar activity, although specific data on its efficacy against pathogens is limited.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. The introduction of the difluoroethoxy group may enhance the compound's ability to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) .
Study 1: Synthesis and Biological Evaluation
In a study focusing on the synthesis of pyrazole derivatives, researchers synthesized 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid and evaluated its biological activity against several cancer cell lines. The results indicated moderate cytotoxicity, suggesting potential as an anticancer agent. Further investigations into its mechanism revealed that it induces apoptosis in cancer cells through the activation of caspase pathways .
Study 2: Enzyme Inhibition Assays
Another study assessed the compound's ability to inhibit specific enzymes involved in inflammatory processes. The results demonstrated that the compound effectively inhibited lipoxygenase (LOX) activity, which is crucial in the biosynthesis of leukotrienes—mediators of inflammation. This inhibition was dose-dependent, indicating a potential therapeutic application in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Molecular Weight | Biological Activity |
|---|---|---|---|
| 3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazole | Structure | 265.17 g/mol | Antimicrobial |
| 2-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid | Structure | 279.20 g/mol | Anti-inflammatory |
| 3-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanic acid | Structure | 265.17 g/mol | Cytotoxic |
Q & A
Basic: What synthetic strategies are recommended for synthesizing 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid?
Answer:
The synthesis typically involves sequential functionalization of the pyrazole core. A regioselective approach may include:
Nitro group introduction : Nitration of a substituted pyrazole precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at low temperatures to avoid over-nitration .
Difluoroethoxy substitution : Reaction with 2,2-difluoroethylating agents (e.g., 2,2-difluoroethyl tosylate) in the presence of a base (K₂CO₃) to ensure ether bond formation at the pyrazole C3 position .
Propanoic acid attachment : Coupling via alkylation or Mitsunobu reaction using tert-butyl propanoate derivatives, followed by acidic deprotection (e.g., TFA) to yield the carboxylic acid .
Key validation : Monitor reaction progress via TLC and characterize intermediates using , , and FTIR (e.g., confirming nitro group presence at 1336 cm) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powders or solutions to avoid inhalation .
- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent uncontrolled reactions .
- Emergency measures : For eye exposure, rinse with water for 15+ minutes; for ingestion, seek immediate medical attention .
Basic: Which spectroscopic methods are essential for structural confirmation?
Answer:
- : Identify aromatic protons (δ 8.2–8.4 ppm for nitro-substituted pyrazole), difluoroethoxy (-OCH₂CF₂H) splitting patterns (triplet of triplets, δ ~4.5 ppm), and propanoic acid protons (δ 2.5–3.5 ppm) .
- FTIR : Confirm nitro (1520–1330 cm), carboxylic acid (1700–1720 cm), and ether (1100–1250 cm) functional groups .
- Mass spectrometry : Validate molecular ion peaks (e.g., ESI-MS: [M+H] at m/z 304.2) and fragmentation patterns .
Advanced: How can regioselectivity challenges in pyrazole functionalization be addressed?
Answer:
- Electronic directing groups : Use nitro substituents at C4 to direct electrophilic substitution to C3 via resonance stabilization .
- Temperature control : Maintain reaction temperatures below 0°C during nitration to prevent positional isomer formation .
- Computational modeling : Employ DFT calculations to predict reactive sites and optimize reaction conditions (e.g., solvent polarity effects on transition states) .
Advanced: How can conflicting NMR data for this compound be resolved?
Answer:
- Deuteration : Use deuterated solvents (DMSO-d₆ or CDCl₃) to eliminate solvent peak interference .
- Internal standards : Add TMS (δ 0.0 ppm) for chemical shift calibration .
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in difluoroethoxy groups) by acquiring spectra at 25°C and -40°C .
Advanced: What strategies optimize crystallization for X-ray diffraction studies?
Answer:
- Solvent screening : Use mixed solvents (e.g., EtOH/H₂O) for slow evaporation to grow single crystals .
- SHELX refinement : Employ SHELXL for structure solution, refining thermal parameters and validating H-atom positions via difference Fourier maps .
- Twinned data : Apply twin law matrices in SHELXL to resolve overlapping reflections in cases of pseudo-merohedral twinning .
Advanced: How can the nitro group’s electronic impact on reactivity be experimentally probed?
Answer:
- Electrochemical analysis : Use cyclic voltammetry to measure reduction potentials (e.g., nitro → amine at ~-0.8 V vs. Ag/AgCl) .
- Kinetic studies : Monitor nucleophilic aromatic substitution rates (e.g., with thiols) under varying pH conditions to assess nitro’s electron-withdrawing effects .
Basic: What purification techniques ensure high purity (>95%)?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc → EtOAc/MeOH) to separate nitro- and carboxylic acid-containing byproducts .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to yield crystalline product with minimal impurities .
Advanced: How does the difluoroethoxy group influence metabolic stability in biological studies?
Answer:
- In vitro assays : Incubate with liver microsomes and monitor degradation via LC-MS; compare with non-fluorinated analogs to assess fluorination’s protective effect .
- Isotope labeling : Synthesize -labeled analogs for in vivo tracking to study bioavailability and excretion pathways .
Advanced: What mechanistic insights explain unexpected byproducts during alkylation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
